molecular formula C14H8N6O6 B2934036 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887892-44-6

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2934036
CAS No.: 887892-44-6
M. Wt: 356.254
InChI Key: OXDZAQTZXADKHA-UHFFFAOYSA-N
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Description

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution could introduce various functional groups into the molecule .

Scientific Research Applications

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the heterocyclic rings allow the compound to form strong interactions with proteins and nucleic acids, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitro-N-(pyridin-3-yl)benzamide
  • 3,5-dinitro-N-(pyridin-4-yl)benzamide
  • 3,5-dinitro-N-(phenethyl)benzamide
  • 3,5-dinitro-N-(propyl)benzamide

Uniqueness

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O6/c21-12(8-5-9(19(22)23)7-10(6-8)20(24)25)16-14-18-17-13(26-14)11-3-1-2-4-15-11/h1-7H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZAQTZXADKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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